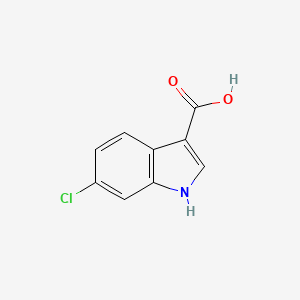

6-chloro-1H-indole-3-carboxylic acid

Overview

Description

6-chloro-1H-indole-3-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Molecular Structure Analysis

The molecular formula of this compound is C9H6ClNO2 . Its average mass is 195.602 Da and its monoisotopic mass is 195.008713 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 449.7±25.0 °C at 760 mmHg, and a flash point of 225.8±23.2 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Scientific Research Applications

Synthesis and Characterization

6-Chloro-1H-indole-3-carboxylic acid and its derivatives have been widely studied for their synthesis and chemical properties. Research has shown various methods for synthesizing these compounds, highlighting their versatility as synthetic intermediates:

Synthesis Techniques : Efficient synthesis methods for derivatives of this compound have been developed, such as the one involving an alkylation/1,4-addition/elimination/isomerization cascade (Caron et al., 2003). Another study focused on the facile synthesis of 4- and 6-chloromethyl-1H-indole-2-carboxylates by eliminating SO2 from ethoxycarbonyl indole methanesulfonic acids, showing the potential for creating valuable synthetic intermediates (Pete & Parlagh, 2003).

Characterization and Derivatives : Various indole-3-carboxylic acid derivatives have been synthesized and characterized using techniques like NMR and mass spectroscopy. These studies often explore the antibacterial and antifungal activities of these compounds, contributing to the understanding of their potential therapeutic applications (Raju et al., 2015).

Biological Activity and Therapeutic Potential

Research into the biological activity and potential therapeutic applications of this compound derivatives has yielded interesting findings:

Inhibitors and Antagonists : Certain derivatives have been found to act as inhibitors or antagonists in biological systems. For example, some compounds show potent activity as selective antagonists of the glycine site of the NMDA receptor, suggesting their potential in drug design (Wright et al., 2003). Another study discovered 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel class of CysLT1 selective antagonists, indicating their significance in the development of new pharmaceuticals (Chen et al., 2016).

Synthesis of Biologically Active Compounds : The synthesis of these compounds is not just limited to laboratory curiosity but extends to the formation of biologically active compounds. For example, the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors, demonstrates the direct application of these syntheses in medicinal chemistry (Mayes et al., 2010).

Chemical Transformations and Reactions : Studies also explore the chemical transformations of these compounds. For instance, the carboxylation of indoles with carbon dioxide under basic conditions to produce indole-3-carboxylic acids shows the versatility and reactivity of these molecules in different chemical environments (Yoo et al., 2012).

Mechanism of Action

Target of Action

6-Chloroindole-3-carboxylic acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often proteins or enzymes that play crucial roles in various biological processes.

Mode of Action

The mode of action of 6-Chloroindole-3-carboxylic acid involves its interaction with its targets, leading to changes in their function. The presence of the carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity

Biochemical Pathways

Indole derivatives like 6-Chloroindole-3-carboxylic acid are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . In Arabidopsis, for example, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan via these intermediates . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

The clearance mechanism of a related compound, pf-06409577, involves uridine diphosphoglucuronosyl transferase (ugt)–mediated processes

Result of Action

The molecular and cellular effects of 6-Chloroindole-3-carboxylic acid’s action would depend on its specific targets and the changes it induces in their function. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more

Action Environment

The action, efficacy, and stability of 6-Chloroindole-3-carboxylic acid could be influenced by various environmental factors. For instance, in plants, indole compounds can stimulate root and fruit formation and activate the plant’s immune system against biotic and abiotic factors harmful to the plant . .

Future Directions

properties

IUPAC Name |

6-chloro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQHEMBHJZAHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594007 | |

| Record name | 6-Chloro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

766557-02-2 | |

| Record name | 6-Chloro-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766557-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

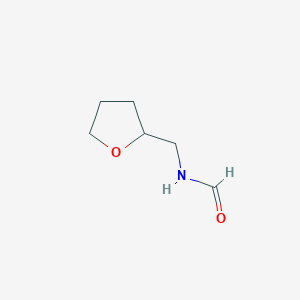

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1369823.png)

![2-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369833.png)

![4-Chloro-2-methylthieno[3,2-c]pyridine](/img/structure/B1369845.png)